molecular formula C14H14BrNO3S B2458350 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide CAS No. 349122-26-5

4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B2458350
CAS No.: 349122-26-5
M. Wt: 356.23
InChI Key: KAZHRSUUCXUBQU-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzenesulfonamide structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: As a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZHRSUUCXUBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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